1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine
Description
1-[2-(Pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a benzimidazole derivative characterized by a pyridin-2-yl ethyl substituent at the N1 position of the benzodiazole core. Its molecular formula is C₁₄H₁₄N₄O, with a molecular weight of 254.29 g/mol and a CAS number of 1354951-97-5 . The compound features a fused aromatic system (benzodiazole) and a pyridine ring linked via an ethyl chain, conferring both planar and flexible structural motifs.
Properties
IUPAC Name |
1-(2-pyridin-2-ylethyl)benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-14-17-12-6-1-2-7-13(12)18(14)10-8-11-5-3-4-9-16-11/h1-7,9H,8,10H2,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXYMKQDIPKRIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC3=CC=CC=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine typically involves the reaction of α-bromoketones with 2-aminopyridine under controlled conditions. One common method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach utilizes ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP . These methods are advantageous due to their mild reaction conditions and metal-free nature.
Chemical Reactions Analysis
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to form N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Cyclization: Cyclization reactions can be promoted by bromination, leading to the formation of imidazopyridines.
Scientific Research Applications
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine involves its interaction with various molecular targets. The compound can coordinate with metal ions, forming complexes that exhibit biological activity. It also interacts with enzymes and receptors, modulating their activity and leading to therapeutic effects . The exact pathways and molecular targets depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The benzodiazol-2-amine scaffold is highly modular, with substituents influencing physicochemical and biological properties. Key analogues include:
Key Observations :
Physicochemical Properties
- Basicity: Aminoethyl substituents (e.g., dimethylamino, diethylamino) increase basicity due to lone-pair availability on nitrogen. In contrast, sulfonyl groups (PR3–PR7) and pyridinyl moieties reduce basicity, as seen in low-basicity 5-HT₆ ligands .
- Lipophilicity: Sulfonyl derivatives (logP ~3–4) are more lipophilic than aminoethyl-substituted analogues (logP ~1–2), impacting membrane permeability .
- Molecular Weight : Sulfonyl and trifluoromethyl-containing derivatives (e.g., PR6, Example 74 in ) exhibit higher molecular weights (>300 g/mol), which may affect pharmacokinetics compared to the target compound (254.29 g/mol) .
Biological Activity
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is a heterocyclic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its unique structure combines elements of pyridine and benzodiazole, leading to diverse interactions with biological targets.
- Molecular Formula : C14H14N4
- Molecular Weight : 238.29 g/mol
- CAS Number : 1038373-23-7
- SMILES Notation : CC(C1=CC=NC2=C1C(=CN=C2N)C=C)C=C
Biological Activity
The biological activity of 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine can be categorized into several key areas:
Enzyme Interactions
This compound has been shown to interact with various enzymes, influencing their activity. For example:
- Inhibition of Kinases : It has demonstrated inhibitory effects on specific kinases, which are crucial in cell signaling pathways. The compound's structure allows it to bind effectively to the active sites of these enzymes, altering their function.
Cellular Effects
1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine affects cellular processes significantly:
- Gene Expression Modulation : Research indicates that this compound can upregulate or downregulate gene expression by interacting with transcription factors or other regulatory proteins.
- Impact on Metabolism : It influences cellular metabolism by modulating the activity of metabolic enzymes, which can lead to changes in metabolite levels and overall cellular health.
Case Studies and Research Findings
A number of studies have been conducted to explore the biological activities of this compound:
The mechanisms through which 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine exerts its biological effects include:
- Enzyme Inhibition : By binding to specific enzymes, it can inhibit their activity, impacting downstream signaling pathways.
- Alteration of Protein Conformation : The compound may induce conformational changes in target proteins, affecting their stability and function.
- Interaction with Nucleic Acids : Preliminary studies suggest potential interactions with DNA and RNA, influencing gene expression and cellular responses.
Applications in Medicinal Chemistry
Due to its diverse biological activities, 1-[2-(pyridin-2-yl)ethyl]-1H-1,3-benzodiazol-2-amine is being explored for various therapeutic applications:
- Anticancer Therapy : Its ability to inhibit tumor cell growth makes it a candidate for further development in cancer treatments.
- Antibacterial Agents : The compound's action against bacterial virulence factors positions it as a potential lead for new antibacterial drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
